molecular formula C7H9F2NO B2498869 N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide CAS No. 2223109-08-6

N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide

Cat. No.: B2498869
CAS No.: 2223109-08-6
M. Wt: 161.152
InChI Key: DUULNHMIFWCIRN-WHFBIAKZSA-N
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Description

N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropyl ring substituted with a difluoromethyl group and an amide functional group attached to a prop-2-enamide moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide typically involves the difluoromethylation of cyclopropyl intermediates. One common method includes the use of difluorocarbene reagents, which react with cyclopropyl precursors under specific conditions to introduce the difluoromethyl group. The reaction conditions often involve the use of metal catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with modified functional groups .

Scientific Research Applications

N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated cyclopropyl derivatives and amide-containing molecules. Examples include:

  • N-[(1S,2S)-2-(Trifluoromethyl)cyclopropyl]prop-2-enamide
  • N-[(1S,2S)-2-(Chloromethyl)cyclopropyl]prop-2-enamide

Uniqueness

N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c1-2-6(11)10-5-3-4(5)7(8)9/h2,4-5,7H,1,3H2,(H,10,11)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUULNHMIFWCIRN-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1C[C@@H]1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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